molecular formula C14H14N2O4S B1682118 ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate CAS No. 412937-56-5

ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate

Cat. No.: B1682118
CAS No.: 412937-56-5
M. Wt: 306.34 g/mol
InChI Key: JALAJPAFLWHBOX-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate is a complex organic compound that belongs to the class of phenoxy acetamides This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate typically involves the reaction of substituted phenoxy acetic acid derivatives with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiazolidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl {2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Phenoxy acetamide derivatives: Compounds with similar structures but different substituents on the phenoxy or thiazolidine rings.

    Thiazolidine-2,4-dione derivatives: Compounds with variations in the thiazolidine ring structure.

Uniqueness

Ethyl {2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

412937-56-5

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C14H14N2O4S/c1-2-19-12(17)8-20-10-6-4-3-5-9(10)7-11-13(18)16-14(15)21-11/h3-7H,2,8H2,1H3,(H2,15,16,18)/b11-7-

InChI Key

JALAJPAFLWHBOX-XFFZJAGNSA-N

SMILES

CCOC(=O)COC1=CC=CC=C1C=C2C(=O)N=C(S2)N

Isomeric SMILES

CCOC(=O)COC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)N

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C=C2C(=O)N=C(S2)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UTA1(inh)-B1, UTA1inh-B1, UTA1inhB1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate
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ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate
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ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate
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ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate
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ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate
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ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate

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